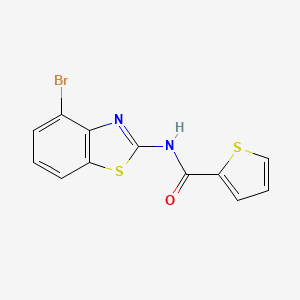
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C17H12N6O3 and its molecular weight is 348.322. The purity is usually 95%.
BenchChem offers high-quality N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Potential and Synthesis
Compounds containing quinoxaline rings fused with tetrazoles and oxadiazoles, similar in structure to the chemical , have demonstrated a range of pharmacological activities. These include anti-inflammatory, analgesic, and anticonvulsant properties. Their importance in drug designing stems from their ability to act as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides. The synthesis of such compounds, including those with quinoxaline, tetrazoles, and 1,3,4-oxadiazoles, is significant in both medicinal and heterocyclic chemistry. These synthesized compounds have been confirmed through various spectral data and tested for antibacterial activity, highlighting their potential in addressing microbial infections (Kethireddy et al., 2017).
Electrochemical, Photocatalytic, and Magnetic Properties
The integration of quinoline–imidazole–monoamide ligands, similar to the specified compound, into octamolybdate-based complexes has been explored for their electrocatalytic activities and photocatalytic properties. These complexes show promise in the reduction of inorganic substances and oxidation of organic compounds, alongside potential in degrading organic dyes. The magnetic behavior of these complexes also adds to their multifaceted applications, indicating a broad spectrum of scientific interest beyond pharmacological uses (Li et al., 2020).
Antimicrobial Activity
Novel syntheses of quinoxaline derivatives, particularly focusing on their antimicrobial properties, have been a significant area of research. Compounds structurally related to the mentioned chemical have shown promising antibacterial activities. The development of new series of these compounds through oxidative cyclization and their structural confirmation via spectral data have led to findings of potential antibacterial activity against various strains, indicating their importance in the development of new antimicrobial agents (Joshi et al., 2011).
Inhibition of ATM Kinase
The discovery of 3-quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase illustrates another research application of compounds with similar structural characteristics. These inhibitors have been optimized from modestly potent hits to potent molecules with desirable ADME properties for oral administration, showcasing the compound's relevance in cancer research and potential therapeutic applications (Degorce et al., 2016).
Propriétés
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3/c24-14-7-10(5-6-18-14)16-22-15(26-23-16)9-20-17(25)13-8-19-11-3-1-2-4-12(11)21-13/h1-8H,9H2,(H,18,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGGZDJFSUBOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

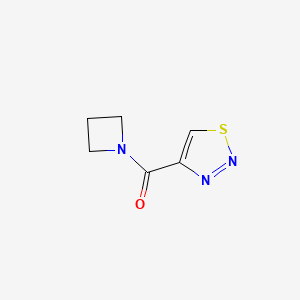
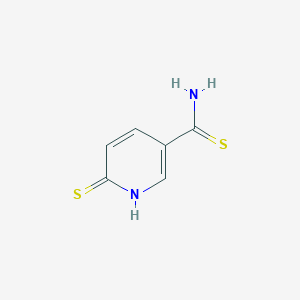

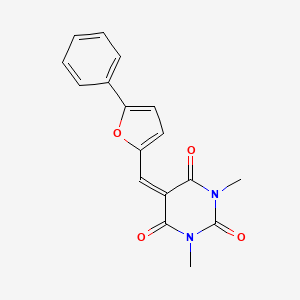
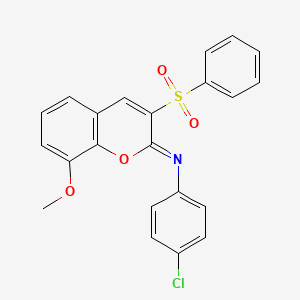
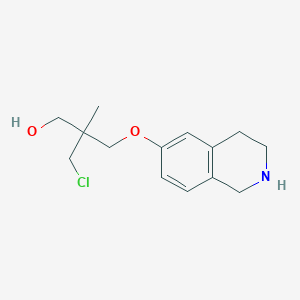

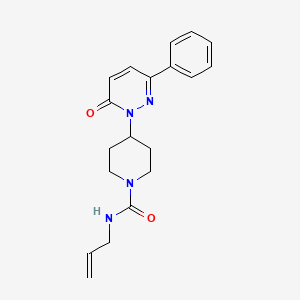

![2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2605873.png)
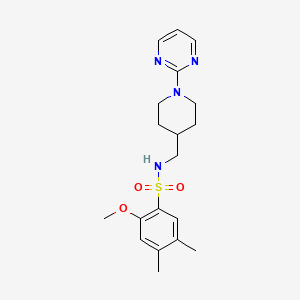
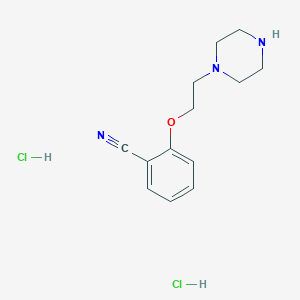
![2-Chloro-N-(2-methylprop-2-enyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propanamide](/img/structure/B2605876.png)
